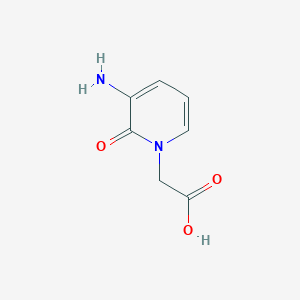

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

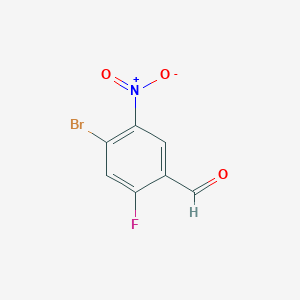

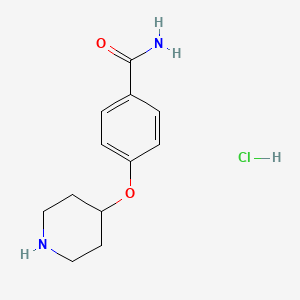

“(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine” is a chemical compound with the molecular weight of 187.24 . It is also known by the IUPAC name (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanamine .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H13N3/c1-14-11(7-10(8-12)13-14)9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.24 . It is a liquid at ambient temperature .Applications De Recherche Scientifique

Antidiabetic Agent Synthesis

The compound is used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These synthesized compounds act as selective and orally active dipeptidylpeptidase 4 inhibitors, which are important for their antidiabetic properties .

Antibacterial and Antifungal Activity

Structural activity relationship (SAR) studies of synthesized compounds related to (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine have shown potential antibacterial and antifungal activities. This suggests that derivatives of this compound could be explored for their use in treating bacterial and fungal infections .

Supramolecular Structure Analysis

A series of novel compounds related to (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine has been used to assess planar stacking columns in supramolecular structures of pyrazoles. This research helps understand how small structural changes affect the supramolecular environment, which is crucial for the development of new materials and drugs .

Antioxidant and Anticancer Activities

Compounds structurally similar to (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine have been synthesized and evaluated for their antioxidant and anticancer activities. This indicates that the compound may also be researched for its potential in cancer treatment and prevention of oxidative stress-related diseases .

Safety and Hazards

This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding all personal contact, including inhalation, and using protective clothing when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with dipeptidylpeptidase 4 (dpp-4) inhibitors , suggesting potential targets. DPP-4 inhibitors are used as antidiabetic agents, indicating a possible role in glucose regulation .

Mode of Action

It’s suggested that similar compounds may inhibit dpp-4, an enzyme that degrades incretin hormones, thus increasing the secretion of insulin and decreasing the release of glucagon .

Biochemical Pathways

If it acts as a dpp-4 inhibitor, it would affect the incretin system, which plays a crucial role in glucose homeostasis .

Result of Action

If it acts as a dpp-4 inhibitor, it could potentially increase insulin secretion and decrease glucagon release, thereby regulating blood glucose levels .

Action Environment

It’s worth noting that many drugs can be affected by factors such as temperature, ph, and the presence of other substances .

Propriétés

IUPAC Name |

(1-methyl-5-phenylpyrazol-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14-11(7-10(8-12)13-14)9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPQCDFVZUNOJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594549 |

Source

|

| Record name | 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine | |

CAS RN |

869901-12-2 |

Source

|

| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)